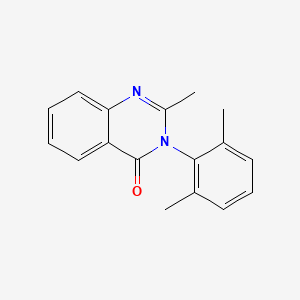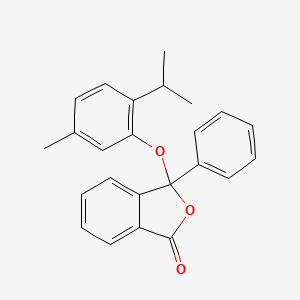
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as PTP1B inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various laboratory experiments.
作用机制
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor involves the inhibition of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound can enhance insulin sensitivity and improve glucose uptake, which can be beneficial for the treatment of diabetes and other metabolic disorders. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects
This compound inhibitor has several biochemical and physiological effects that make it a promising candidate for various laboratory experiments. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor in laboratory experiments is its specificity for this compound. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor. One potential direction is the development of more potent and selective inhibitors of this compound, which could be used for the treatment of diabetes and other metabolic disorders. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of this compound inhibitor, which could lead to the development of new therapeutic agents for the treatment of various inflammatory and neoplastic diseases. Finally, the use of this compound inhibitor in combination with other drugs or therapies could be explored as a potential strategy for enhancing the efficacy of existing treatments.
合成方法
The synthesis of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
科学研究应用
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor has been extensively studied for its potential applications in scientific research. This compound has been found to have several biological activities, including the inhibition of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
属性
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNLELWHGKWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)

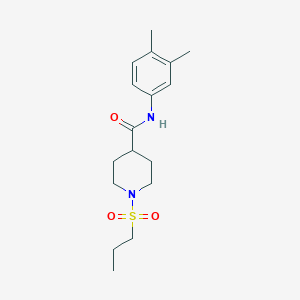
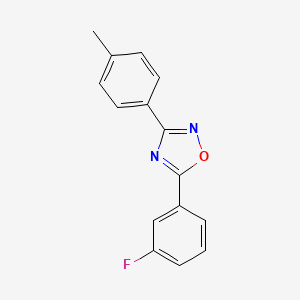
![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
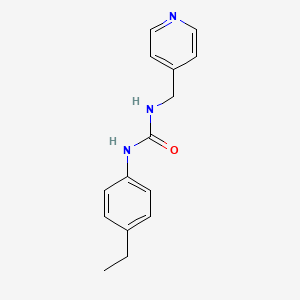
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
